2-ethyl-N-methyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to the nitrogen atom of the aniline ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-methyl-N-(trifluoromethyl)aniline can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway.
Reduction of Nitroarenes: Another common method is the reduction of nitroarenes.
Palladium-Catalyzed Amination: This modern method involves the use of palladium catalysts to facilitate the amination of aryl halides with secondary amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-ethyl-N-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield secondary amines.
Scientific Research Applications
2-ethyl-N-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(trifluoromethyl)aniline: This compound has a similar structure but lacks the ethyl and methyl groups on the nitrogen atom.
N-methyl-2-(trifluoromethyl)aniline: This compound has a similar structure but lacks the ethyl group on the nitrogen atom.
4-(trifluoromethyl)aniline: This compound has a similar structure but lacks the ethyl and methyl groups on the nitrogen atom.
Uniqueness
The presence of the ethyl, methyl, and trifluoromethyl groups in 2-ethyl-N-methyl-N-(trifluoromethyl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-ethyl-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-3-8-6-4-5-7-9(8)14(2)10(11,12)13/h4-7H,3H2,1-2H3 |
InChI Key |
IANSRQPAWHUDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.